Di-tert-nonyl trisulphide
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Overview
Description
Di-tert-nonyl trisulphide is an organosulfur compound with the molecular formula C18H38S3. It is also known by its IUPAC name, 2-methyl-2-(2-methyloctan-2-yltrisulfanyl)octane. This compound is characterized by the presence of three sulfur atoms in its structure, making it a trisulfide. It is primarily used in industrial applications and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-nonyl trisulphide can be synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction typically involves heating the mercaptan with elemental sulfur under controlled conditions to form the trisulphide. The reaction can be represented as follows:
3RSH+S8→R3S3+H2S
where ( R ) represents the tert-nonyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tert-nonyl mercaptan and sulfur are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Di-tert-nonyl trisulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: The sulfur atoms in the compound can participate in substitution reactions, leading to the formation of different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various organosulfur compounds depending on the substituent introduced
Scientific Research Applications
Di-tert-nonyl trisulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Industry: It is used as a lubricant additive and a presulfiding agent in the petroleum industry
Mechanism of Action
The mechanism of action of di-tert-nonyl trisulphide involves its interaction with biological molecules through its sulfur atoms. The compound can form disulfide bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl trisulphide
- Di-tert-dodecyl trisulphide
- Di-tert-nonyl polysulfide
Comparison
Di-tert-nonyl trisulphide is unique due to its specific tert-nonyl group, which imparts distinct chemical and physical properties compared to other trisulphides. For example, di-tert-butyl trisulphide has a shorter carbon chain, resulting in different reactivity and solubility. Di-tert-dodecyl trisulphide, on the other hand, has a longer carbon chain, affecting its physical properties and industrial applications .
Properties
CAS No. |
83803-76-3 |
---|---|
Molecular Formula |
C18H38S3 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
2-methyl-2-(2-methyloctan-2-yltrisulfanyl)octane |
InChI |
InChI=1S/C18H38S3/c1-7-9-11-13-15-17(3,4)19-21-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
InChI Key |
YDRWQLCEIZDJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)SSSC(C)(C)CCCCCC |
Origin of Product |
United States |
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